molecular formula C24H15N B14750400 Benzo(b)naphtho(2,3-h)carbazole CAS No. 905-95-3

Benzo(b)naphtho(2,3-h)carbazole

Cat. No.: B14750400
CAS No.: 905-95-3
M. Wt: 317.4 g/mol
InChI Key: STJHWSXBOXDIAD-UHFFFAOYSA-N
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Description

Benzo(b)naphtho(2,3-h)carbazole is a nitrogen-containing aromatic heterocyclic compound with the molecular formula C24H15N It is a polycyclic aromatic hydrocarbon (PAH) that consists of a carbazole moiety fused with benzene and naphthalene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo(b)naphtho(2,3-h)carbazole typically involves multi-step reactions starting from simpler aromatic compounds. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the palladium-catalyzed cyclization of 2-bromobenzaldehyde derivatives with (1-methyl-1H-indol-3-yl)acetonitrile can yield benzo[a]carbazole derivatives . Another approach involves the photochemical reaction of 2,3-disubstituted benzofurans, leading to the formation of naphtho[1,2-b]benzofuran derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing scalable processes, would apply to its industrial production.

Chemical Reactions Analysis

Types of Reactions

Benzo(b)naphtho(2,3-h)carbazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can reduce double bonds or other reducible functionalities.

    Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., Br2, Cl2) and alkyl halides (e.g., CH3I).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can produce halogenated or alkylated derivatives.

Mechanism of Action

The mechanism of action of Benzo(b)naphtho(2,3-h)carbazole and its derivatives involves interactions with various molecular targets. For instance, some derivatives inhibit tubulin polymerization and DNA-binding enzymes, contributing to their antitumor activity . The specific pathways and molecular targets depend on the structure of the derivative and the biological context.

Comparison with Similar Compounds

Benzo(b)naphtho(2,3-h)carbazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

905-95-3

Molecular Formula

C24H15N

Molecular Weight

317.4 g/mol

IUPAC Name

25-azahexacyclo[12.11.0.03,12.05,10.015,24.017,22]pentacosa-1,3,5,7,9,11,13,15,17,19,21,23-dodecaene

InChI

InChI=1S/C24H15N/c1-2-6-16-10-20-14-24-22(12-19(20)9-15(16)5-1)21-11-17-7-3-4-8-18(17)13-23(21)25-24/h1-14,25H

InChI Key

STJHWSXBOXDIAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C=C4C(=CC3=CC2=C1)C5=CC6=CC=CC=C6C=C5N4

Origin of Product

United States

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